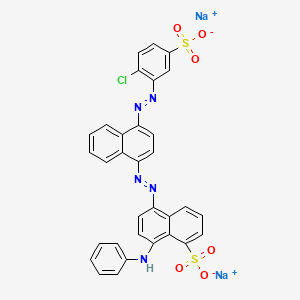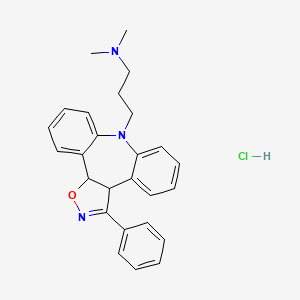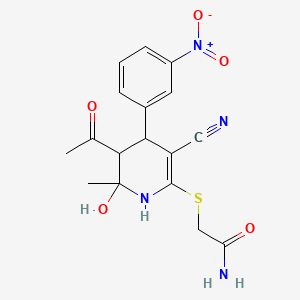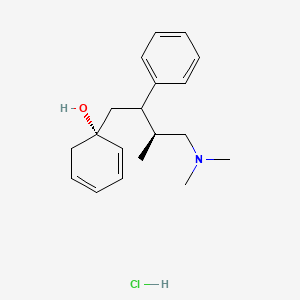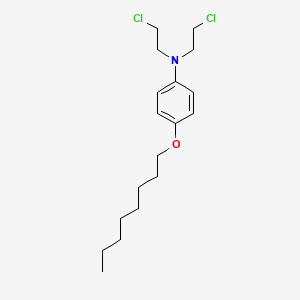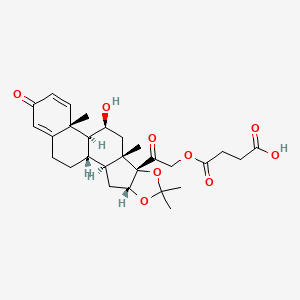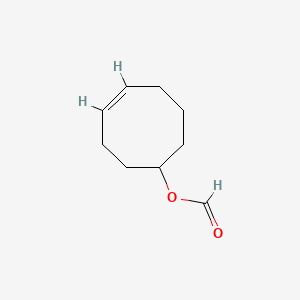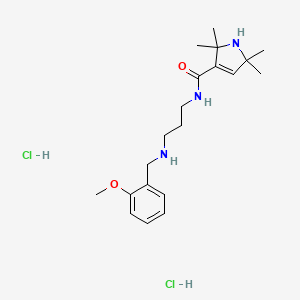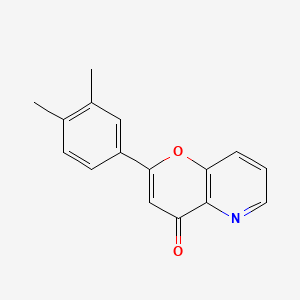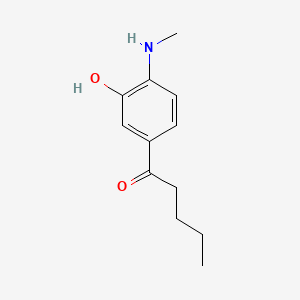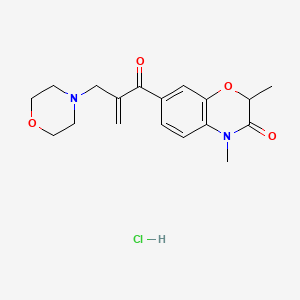![molecular formula C27H36Cl3N5O2 B12699994 N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-N,4,6-trimethyl-5-nitropyridin-2-amine;trihydrochloride CAS No. 110629-35-1](/img/structure/B12699994.png)
N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-N,4,6-trimethyl-5-nitropyridin-2-amine;trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-N,4,6-trimethyl-5-nitropyridin-2-amine;trihydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a benzhydryl group, making it a significant molecule in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-N,4,6-trimethyl-5-nitropyridin-2-amine;trihydrochloride involves multiple steps. The primary synthetic route includes the reaction of 4-benzhydrylpiperazine with 2-chloroethylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with 4,6-dimethyl-5-nitropyridin-2-amine in the presence of a suitable catalyst to yield the final compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity .
Chemical Reactions Analysis
N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-N,4,6-trimethyl-5-nitropyridin-2-amine;trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where different substituents can be introduced. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions
Scientific Research Applications
N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-N,4,6-trimethyl-5-nitropyridin-2-amine;trihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-N,4,6-trimethyl-5-nitropyridin-2-amine;trihydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The piperazine ring and benzhydryl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-N,4,6-trimethyl-5-nitropyridin-2-amine;trihydrochloride can be compared with similar compounds such as:
2-(4-benzhydrylpiperazin-1-yl)ethanol: Shares the benzhydrylpiperazine structure but differs in its functional groups and applications.
N-(4-sulfamoylphenyl)acetamide: Another compound with a piperazine ring, used primarily as a carbonic anhydrase inhibitor. The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitropyridine moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
110629-35-1 |
|---|---|
Molecular Formula |
C27H36Cl3N5O2 |
Molecular Weight |
569.0 g/mol |
IUPAC Name |
N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-N,4,6-trimethyl-5-nitropyridin-2-amine;trihydrochloride |
InChI |
InChI=1S/C27H33N5O2.3ClH/c1-21-20-25(28-22(2)26(21)32(33)34)29(3)14-15-30-16-18-31(19-17-30)27(23-10-6-4-7-11-23)24-12-8-5-9-13-24;;;/h4-13,20,27H,14-19H2,1-3H3;3*1H |
InChI Key |
XDBVCTWIXHLILJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])C)N(C)CCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


